molecular formula C10H10BrF2N B13051778 (R)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine

(R)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine

Cat. No.: B13051778
M. Wt: 262.09 g/mol
InChI Key: WDLVCJBSUHLYKQ-SNVBAGLBSA-N
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Description

(R)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is a chiral amine featuring a 4-bromo-2,6-difluorophenyl group and a cyclopropane moiety directly bonded to the methanamine backbone. Its molecular formula is C₁₀H₁₁BrF₂N, with a molecular weight of 272.11 g/mol. The compound’s stereochemistry (R-configuration) and unique substitution pattern make it distinct in pharmacological research, particularly in studies targeting neurotransmitter receptors or enzyme modulation.

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

(R)-(4-bromo-2,6-difluorophenyl)-cyclopropylmethanamine

InChI

InChI=1S/C10H10BrF2N/c11-6-3-7(12)9(8(13)4-6)10(14)5-1-2-5/h3-5,10H,1-2,14H2/t10-/m1/s1

InChI Key

WDLVCJBSUHLYKQ-SNVBAGLBSA-N

Isomeric SMILES

C1CC1[C@H](C2=C(C=C(C=C2F)Br)F)N

Canonical SMILES

C1CC1C(C2=C(C=C(C=C2F)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the α-cyclopropanation of ketones using hydrogen borrowing catalysis . This method provides an efficient route to cyclopropane derivatives with high enantioselectivity.

Another approach involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide in the presence of triethylamine (Et3N) to yield bromomethyl cyclopropane derivatives . These intermediates can then be further functionalized to introduce the desired substituents.

Industrial Production Methods

Industrial production of ®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Cycloaddition reactions may involve catalysts such as transition metals or photoredox catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can produce alcohols, ketones, or amines.

Scientific Research Applications

®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The cyclopropyl group can impose conformational constraints on the molecule, enhancing its binding affinity to target proteins. The bromo and difluoro substituents can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Analogs with Varying Amine Substituents

(a) Ethylamine Derivatives
  • (S)- and (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine Chemical Formula: C₈H₈BrF₂N Key Differences: Replaces the cyclopropyl group with an ethyl chain. Both enantiomers (S and R) are available, highlighting the role of stereochemistry in activity .
(b) Benzylamine Derivatives
  • (4-Bromo-2,6-difluorophenyl)methanamine (QW-7711)
    • CAS : 887585-99-1
    • Chemical Formula : C₇H₆BrF₂N
    • Key Differences : Lacks the cyclopropyl group, featuring a simpler benzylamine structure.
    • Impact : Reduced steric bulk may enhance solubility but decrease metabolic stability compared to the cyclopropane-containing analog .

Positional Isomers and Halogen Variations

(a) 2,3- and 2,5-Difluoro Substituted Analogs
  • (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride (QV-2150) CAS: 1980086-47-2 Key Differences: Fluorine atoms at the 2,3-positions instead of 2,6-positions.
  • (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride (HA-6147)

    • CAS : 2059988-69-9
    • Key Differences : 2,5-difluoro substitution pattern.
    • Impact : Modifies steric and electronic properties, which could influence binding specificity in enzyme inhibition studies .
(b) Heterocyclic Analogs
  • 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine (QD-4219) CAS: 1526200-39-4 Key Differences: Incorporates a thiadiazole ring instead of a cyclopropane.

Functional Implications

  • Fluorine Positioning : The 2,6-difluoro substitution creates a para-bromo configuration, optimizing steric and electronic effects for interactions with hydrophobic binding pockets, unlike 2,3- or 2,5-substituted isomers .
  • Chirality : The R-enantiomer may exhibit distinct pharmacokinetic profiles compared to racemic mixtures or S-isomers, a critical factor in drug development .

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